molecular formula C11H15NO3 B13542872 Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate

Cat. No.: B13542872
M. Wt: 209.24 g/mol
InChI Key: VEWHVROWDGQWIQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate is an organic compound with the molecular formula C11H15NO3. This compound is characterized by the presence of an amino group, a methoxymethyl group, and a phenyl ring, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate typically involves the reaction of 3-(methoxymethyl)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base formation followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the amino group can yield secondary or tertiary amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-(methoxymethyl)benzoic acid.

    Reduction: Formation of N-methyl-2-amino-2-(3-(methoxymethyl)phenyl)acetate.

    Substitution: Introduction of bromine or nitro groups onto the phenyl ring.

Scientific Research Applications

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxymethyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-methoxyphenyl)acetate
  • Methyl 2-amino-2-(4-methoxyphenyl)acetate
  • Methyl 2-amino-2-(3-methylphenyl)acetate

Uniqueness

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate is unique due to the presence of the methoxymethyl group at the meta position on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-amino-2-[3-(methoxymethyl)phenyl]acetate

InChI

InChI=1S/C11H15NO3/c1-14-7-8-4-3-5-9(6-8)10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3

InChI Key

VEWHVROWDGQWIQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C(C(=O)OC)N

Origin of Product

United States

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